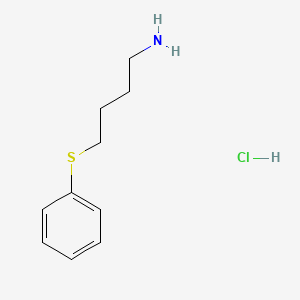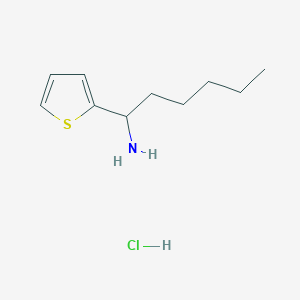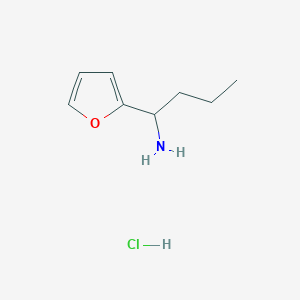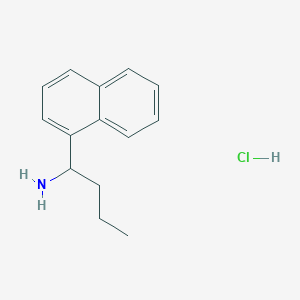![molecular formula C7H9N3O2 B1457680 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1508614-13-8](/img/structure/B1457680.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a small organic framework that has been identified to provide potent ligands for numerous receptors . It has been referred to as a “privileged structure” due to its potential for further derivatization to discover novel receptor agonists and antagonists .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which was used in cyclization with esters of fluorinated acids or activated carbonyl compound .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives serve as foundational scaffolds in chemical synthesis, contributing to the discovery of novel compounds with potential therapeutic applications. For example, these derivatives have been employed in the development of glucagon-like peptide-1 (GLP-1) secretion stimulants, representing innovative leads in anti-diabetes drug research (Mishchuk et al., 2016). Additionally, their utility extends to the synthesis of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, highlighting their versatility in creating structurally diverse molecules (Nagaraju et al., 2013).
Pharmacological Exploration
The pharmacological potential of these compounds is vast, with research exploring their application in various therapeutic areas. For instance, novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives have been designed as γ-secretase modulators (GSMs), offering a promising direction for Alzheimer’s disease treatment by reducing brain Aβ42 levels (Takai et al., 2015). This reflects the broader trend of employing these heterocyclic compounds in the modulation of biological targets for disease management.
Antimicrobial and Antibacterial Activity
Research into the antimicrobial properties of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives derived from 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine cores has shown promising results against various bacterial strains, indicating potential for the development of new antibacterial agents (Xiao et al., 2014).
Advancements in Synthetic Methodologies
Innovative synthetic methodologies involving these compounds have led to the efficient creation of complex heterocyclic structures. For example, one-pot, three-component syntheses have been developed, demonstrating the compounds' role in facilitating streamlined and versatile chemical reactions (Abdelrazek et al., 2019). These advancements not only enhance the chemical toolbox but also open new avenues for drug discovery and development.
Direcciones Futuras
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for further exploration and development of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives in the field of medicinal chemistry.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWQQUNZYVUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



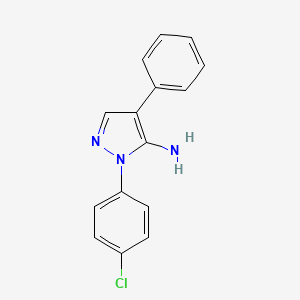
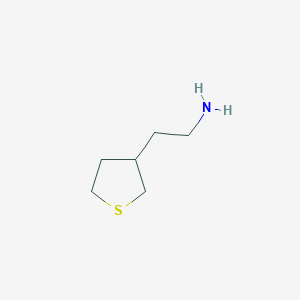
![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)
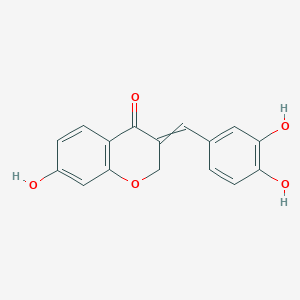
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)

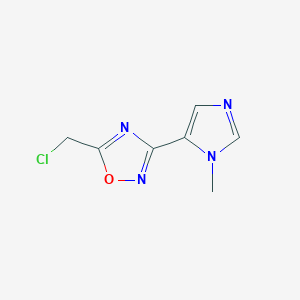
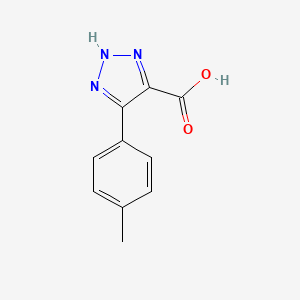
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
